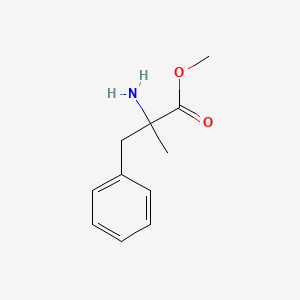
3-(prop-2-yn-1-yl)oxan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(prop-2-yn-1-yl)oxan-3-amine is an organic compound with the molecular formula C8H13NO It is a derivative of oxane (tetrahydropyran) with a prop-2-yn-1-yl group and an amine group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yn-1-yl)oxan-3-amine can be achieved through several methods. One common approach involves the reaction of oxane derivatives with propargylamine under specific conditions. For instance, the reaction can be catalyzed by copper (II) chloride in a solvent-free environment at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(prop-2-yn-1-yl)oxan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
3-(prop-2-yn-1-yl)oxan-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(prop-2-yn-1-yl)oxan-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. The prop-2-yn-1-yl group provides additional reactivity, enabling the compound to undergo cyclization and other transformations.
Comparación Con Compuestos Similares
Similar Compounds
Propargylamine: A simpler compound with similar reactivity due to the presence of the propargyl group.
Rasagiline: A propargylamine derivative used in the treatment of Parkinson’s disease.
Selegiline: Another propargylamine derivative with neuroprotective properties.
Uniqueness
3-(prop-2-yn-1-yl)oxan-3-amine is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity compared to other propargylamine derivatives. This structural feature allows for unique applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
2111083-57-7 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



